4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole
Description
4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole is a brominated thiazole derivative characterized by a thiazole core substituted at three positions:
- Position 2: A 4-methoxyphenyl group, which introduces electron-donating properties via the methoxy substituent.
- Position 4: A bromomethyl (-CH₂Br) group, a reactive site for nucleophilic substitution or further functionalization.
- Position 5: A methyl group, enhancing steric bulk and hydrophobicity.
Thiazoles are heterocyclic compounds with broad applications in medicinal chemistry due to their bioisosteric resemblance to pyridines and their role in drug design (e.g., antimicrobial, anticancer agents) . The bromomethyl group at position 4 makes this compound a versatile intermediate for synthesizing derivatives with tailored biological or material properties.
Properties
IUPAC Name |
4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNOS/c1-8-11(7-13)14-12(16-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMKWOMGXVEPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methylthiazole Derivatives
- The thiazole ring can be constructed by cyclization reactions involving thiourea derivatives and α-haloketones or α-bromoketones.
- For example, 1-methylthiourea reacts with α-bromoacetophenone derivatives to form 2-(4-methoxyphenyl)-5-methylthiazole intermediates.
- The methyl group at the 5-position is introduced during ring formation, often from methyl-substituted precursors or methylation reactions post-ring closure.
Introduction of the Bromomethyl Group at the 4-Position
- The bromomethyl substituent is commonly introduced by bromination of the methyl group at the 4-position.
- A typical method uses N-bromosuccinimide (NBS) as the brominating agent under radical conditions, often initiated by azobisisobutyronitrile (AIBN) or light, in solvents like carbon tetrachloride or toluene.
- The reaction conditions are controlled to selectively brominate the methyl group without affecting other sensitive positions on the molecule.
Representative Reaction Scheme
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | Reaction of 4-methyl-2-(4-methoxyphenyl)thiazole with NBS, AIBN, reflux in CCl4 or toluene | Radical bromination of methyl group at 4-position to form bromomethyl derivative | High yield (~70-90%), requires careful control to avoid overbromination |
| 2 | Purification by recrystallization or column chromatography | Isolation of pure 4-bromomethyl derivative | Purity confirmed by NMR and MS |
Experimental Data and Characterization
- NMR Spectroscopy : Characteristic signals include the bromomethyl singlet around 4.4–4.6 ppm, aromatic protons of the 4-methoxyphenyl group between 6.8–7.3 ppm, and methyl group signals near 2.3 ppm.
- Mass Spectrometry : Molecular ion peaks consistent with bromine isotopic patterns confirm bromination.
- IR Spectroscopy : Bands corresponding to C–Br stretching and aromatic methoxy groups are observed.
Comparative Analysis of Preparation Routes
| Method | Starting Materials | Brominating Agent | Solvent | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Radical bromination with NBS | 4-methyl-2-(4-methoxyphenyl)thiazole | NBS + AIBN | CCl4 or toluene | High selectivity, good yields, well-established | Use of toxic solvents (CCl4), radical side reactions possible |
| Alternative bromination | Using bromine or other brominating agents | Br2 or PBr3 | Various | Potentially more reactive | Less selective, harsher conditions |
Research Findings and Optimization
- Studies indicate that the radical bromination method using NBS is the most efficient for preparing 4-bromomethylthiazoles with high regioselectivity and yield.
- Control of temperature (0–25 °C) and reaction time (4–8 hours) is critical to prevent overbromination or ring bromination.
- Use of inert solvents and radical initiators like AIBN ensures a clean reaction profile.
- Purification via recrystallization from ethanol or chromatographic techniques yields analytically pure material suitable for further synthetic applications.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Condition | Comments |
|---|---|---|
| Brominating agent | N-Bromosuccinimide (NBS) | Preferred for selectivity |
| Radical initiator | Azobisisobutyronitrile (AIBN) | Initiates radical bromination |
| Solvent | Carbon tetrachloride (CCl4) or dry toluene | Non-polar, inert solvents |
| Temperature | Reflux or 0 °C to room temperature | Controls reaction rate and selectivity |
| Reaction time | 4–8 hours | Monitored by TLC for completion |
| Purification | Recrystallization or chromatography | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions: 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can engage in coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a corresponding sulfoxide or sulfone .
Scientific Research Applications
Chemistry
In chemical research, 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the development of new materials and catalysts due to its reactivity and stability.
Biology and Medicine
The compound's biological interactions make it valuable in drug discovery:
- Anticancer Activity : Studies have shown that derivatives of this thiazole exhibit significant anticancer properties. For instance, compounds derived from similar thiazoles demonstrated selective cytotoxicity against human lung adenocarcinoma cells with promising IC50 values .
- Antimicrobial Properties : Research indicates potential antibacterial effects against various pathogens, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory activity, which is crucial for treating chronic diseases.
Anticancer Activity Evaluation
A study evaluated several thiazole derivatives for their anticancer effects against different cell lines. The results indicated that specific modifications to the thiazole ring significantly enhanced cytotoxicity:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 19 | A549 (Lung) | 23.30 ± 0.35 |
| 20 | U251 (Glioblastoma) | 10 – 30 |
| 21 | WM793 (Melanoma) | >1000 |
This data highlights the importance of structural modifications in enhancing therapeutic efficacy .
Antibacterial Efficacy Study
In another investigation, newly synthesized thiazole derivatives were tested for antibacterial activity against Staphylococcus epidermidis:
| Compound | Activity Level | Comparison Standard |
|---|---|---|
| 42 | Superior to Amphotericin B | Amphotericin B |
This study underscores the potential of thiazole-based compounds in addressing antibiotic resistance issues .
Industrial Applications
In an industrial context, this compound is utilized in producing specialty chemicals and advanced materials due to its unique properties:
- Electronics : Its reactivity makes it suitable for applications in electronic materials.
- Coatings and Polymers : The compound's stability contributes to its use in coatings that require durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors, modulating their function. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent variations are summarized in Table 1.
Table 1: Structural Comparison of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole with Analogs
Key Observations:
Halogen Position and Reactivity :
- The bromomethyl group in the target compound allows alkylation or cross-coupling reactions, unlike bromo-substituted analogs (e.g., ), where bromine is directly attached to the ring.
- In Methyl 2-bromo-5-methylthiazole-4-carboxylate , bromine at position 2 reduces steric hindrance compared to the target compound’s position 4 bromomethyl group.
In contrast, 4-bromophenyl-substituted thiazoles exhibit stronger hydrophobic interactions but lack the electron-donating methoxy group.
Functional Group Diversity: Analogs with carboxylate esters (e.g., ) or hydrazono groups (e.g., ) offer distinct reactivity profiles. The target compound’s bromomethyl group is more versatile for derivatization.
Reactivity :
- The bromomethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) to form secondary derivatives, a feature absent in bromo-aryl analogs .
- Bromoethyl analogs (e.g., ) may undergo elimination reactions due to β-hydrogen availability, whereas the target compound’s bromomethyl group is more stable.
Antimicrobial Activity :
- Thiazoles with bromophenyl groups (e.g., ) show antimicrobial activity, likely due to halogen bonding with bacterial targets . The target compound’s methoxyphenyl group may modulate this activity by altering electron distribution.
Material Science :
- Brominated thiazoles are used in crystal engineering. For example, isostructural chloro/bromo derivatives exhibit similar packing motifs but differ in bond lengths and angles, affecting material stability .
Therapeutic Potential:
Spectral and Physical Properties
Table 2: Spectral Data Comparison
Notes:
- The target compound’s spectral data gaps highlight the need for experimental characterization.
- IR and NMR trends align with functional groups (e.g., C=O in carboxylates , C=N in hydrazones ).
Biological Activity
4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole (CAS No. 663909-18-0) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles, as a class, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
The biological activity of thiazole derivatives often involves interaction with specific biological targets, such as enzymes or receptors. For this compound, the following mechanisms have been proposed:
- Enzyme Inhibition : Thiazoles can inhibit various enzymes, including those involved in cancer progression and microbial metabolism.
- Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways that lead to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance:
- In vitro Studies : Compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. A study indicated that thiazole derivatives exhibit an IC50 value lower than standard chemotherapeutics like doxorubicin in certain cancer models .
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. The compound has been tested against various pathogens:
- Bacterial Activity : Preliminary data suggests that this compound exhibits antibacterial activity comparable to standard antibiotics like norfloxacin .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | < 0.012 µg/mL | |
| Escherichia coli | < 0.015 µg/mL |
Anticonvulsant Activity
Thiazoles have been explored for their anticonvulsant properties:
- Efficacy in Models : Compounds structurally related to this compound demonstrated significant anticonvulsant effects in animal models with median effective doses (ED50) lower than conventional treatments .
Structure-Activity Relationship (SAR)
The biological efficacy of thiazole derivatives is often influenced by their structural components:
- Substituents on the Phenyl Ring : The presence of electron-donating groups like methoxy enhances activity.
- Bromine Substitution : The bromine atom may increase lipophilicity and improve receptor binding affinity.
- Methyl Group Positioning : The positioning of the methyl group on the thiazole ring is crucial for maintaining biological activity.
Case Studies
- Antitumor Efficacy Study :
-
Antimicrobial Screening :
- A study evaluated the antibacterial properties of various thiazole derivatives against common pathogens. The results indicated that compounds including this compound showed promising results against resistant strains of Staphylococcus aureus and E. coli.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, substituted thiazoles can be prepared by refluxing precursors like 4-amino-triazoles with substituted benzaldehydes in absolute ethanol, catalyzed by glacial acetic acid (4–6 hours, 80–90°C) . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of triazole to aldehyde) and monitoring reaction progression via TLC. Post-reaction workup includes solvent evaporation under reduced pressure and recrystallization from ethanol to isolate the product.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, bromomethyl at δ 4.3–4.5 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 313.17 for methyl ester analogs) and fragmentation patterns .
- FT-IR : Identify functional groups (e.g., C-Br stretch at 550–650 cm⁻¹, C=S at 1100–1250 cm⁻¹) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer : Antimicrobial activity is commonly assessed using agar diffusion or microdilution assays (e.g., MIC determination against S. aureus or E. coli). Thiazole derivatives often show moderate activity (e.g., MIC = 32–64 µg/mL) . For cytotoxicity, MTT assays on cancer cell lines (e.g., HepG2, MCF-7) are recommended, with IC₅₀ values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries of thiazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural data. For example, mean C–C bond lengths (0.005–0.010 Å precision) and torsion angles (e.g., dihedral angles between thiazole and methoxyphenyl groups) help validate computational models. Discrepancies in substituent orientation (e.g., bromomethyl vs. fluorophenyl positioning) can be resolved using R-factor analysis (target: <0.05) and data-to-parameter ratios (>15:1) .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to assess frontier molecular orbitals (HOMO-LUMO gap ~4–5 eV for electrophilic bromomethyl groups) .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or ethanol) to predict reaction pathways. For example, activation energy for bromide displacement can be modeled using NPT ensembles (300 K, 1 atm) .
- Fukui Functions : Identify reactive sites (e.g., high electrophilicity at the bromomethyl carbon) .
Q. How do substituent effects on the thiazole ring influence synthetic yield, and how can conflicting literature data be reconciled?
- Methodological Answer :
- Electronic Effects : Electron-donating groups (e.g., methoxy) increase ring stability but may reduce bromomethyl reactivity. Yields drop by ~15% when methoxy is para to thiazole compared to meta .
- Steric Effects : Bulky substituents (e.g., 4-fluorophenyl) hinder cyclization, requiring longer reaction times (8–10 hours vs. 4–6 hours) .
- Data Reconciliation : Use Design of Experiments (DoE) to systematically vary substituents and analyze yield trends via ANOVA (p < 0.05 threshold) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
